molecular formula C19H15N3O4S B14944386 Ethyl 5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

Ethyl 5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

Cat. No.: B14944386
M. Wt: 381.4 g/mol
InChI Key: MNJAPSDADMKGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through a series of condensation and cyclization steps to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino or cyano groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5’-amino-6’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 5'-amino-6'-cyano-2'-methyl-2-oxospiro[1H-indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

InChI

InChI=1S/C19H15N3O4S/c1-3-25-17(23)13-9(2)27-15-14(13)26-16(21)11(8-20)19(15)10-6-4-5-7-12(10)22-18(19)24/h4-7H,3,21H2,1-2H3,(H,22,24)

InChI Key

MNJAPSDADMKGSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4NC3=O)C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.